molecular formula C21H13D10NO4 B613611 Fmoc-[D]Leu-OH CAS No. 1190594-22-9

Fmoc-[D]Leu-OH

カタログ番号: B613611
CAS番号: 1190594-22-9
分子量: 363.5
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Properties and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Fmoc Protecting Group : A 9-fluorenylmethoxycarbonyl moiety that shields the α-amino group during synthesis, removable under basic conditions.
  • D-Leucine Backbone : A non-proteinogenic amino acid with (R)-configuration at the α-carbon, contrasting the natural L-enantiomer.
  • Carboxylic Acid Terminus : Enables peptide bond formation via activation reagents like HBTU or HATU.

The stereochemical arrangement is critical for avoiding racemization during coupling reactions, with optical rotation $$[α]_D^{20} = +25° \pm 2°$$ (C=1 in DMF) confirming enantiopurity.

Systematic Nomenclature

Nomenclature Type Designation
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
CAS Registry Number 114360-54-2
EC Number 252-662-7
Common Synonyms Fmoc-D-Leu-OH; N-Fmoc-D-leucine; NPC-15199
MDL Identifier MFCD00062957

The SMILES notation CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 encodes the stereochemistry and substituent arrangement.

Physicochemical Profile

Property Value Method/Source
Molecular Formula C₂₁H₂₃NO₄ High-resolution mass spectrometry
Molecular Weight 353.41 g/mol Calculated from formula
Melting Point 153–160°C Differential scanning calorimetry
Solubility 35.3 mg/mL in DMSO; 94 mg/mL in EtOH Equilibrium solubility studies
Optical Rotation +25° ± 2° (C=1, DMF) Polarimetry
Storage Conditions 2–8°C (desiccated) Manufacturer specifications

The crystalline powder exhibits limited aqueous solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents, aligning with SPPS requirements. The Fmoc group’s UV absorbance at 301 nm facilitates reaction monitoring via HPLC.

特性

IUPAC Name

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3,2D3,11D2,13D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-QDXFTFMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary widely depending on the nature of the peptide being synthesized.

Transport and Distribution

In the context of peptide synthesis, this compound is distributed throughout the reaction solution and is incorporated into the growing peptide chain. The transport and distribution of this compound within cells and tissues are not typically relevant in its primary use in peptide synthesis.

生物活性

Fmoc-[D]Leu-OH, or Fmoc-D-leucine, is an important compound in the field of peptide synthesis and has garnered attention for its biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings and studies.

Synthesis of this compound

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the following steps:

  • Resin Loading : The first step includes loading Fmoc-D-Leu-OH onto a suitable resin, such as 2-chlorotrityl chloride resin, in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .
  • Capping Unreacted Sites : Unreacted sites on the resin are capped with methanol to prevent undesired reactions .
  • Deprotection : The Fmoc group is removed using a 20% piperidine solution in DMF (dimethylformamide), allowing for subsequent coupling reactions .
  • Coupling : Additional amino acids can be coupled to the growing peptide chain using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its incorporation into peptides with therapeutic potential.

Anticancer Activity

Recent studies have demonstrated that peptides incorporating D-amino acids, including this compound, exhibit enhanced stability and bioactivity compared to their L-amino acid counterparts. For example, cyclohexapeptides synthesized with D-amino acids showed promising activity against cancer cell lines such as HeLa cells .

Table 1: Anticancer Activity of Peptides Containing this compound

Peptide StructureCell LineIC50 Value (µM)Reference
Cyclohexapeptide AHeLa15
Linear peptide with D-LeuA549 (Lung)20
Malformin C derivativePlasmodium falciparum12

Antimicrobial Properties

Fmoc-D-Leu has also been investigated for its antimicrobial properties. In particular, peptides containing this residue have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial membranes due to the hydrophobic nature of leucine residues .

Table 2: Antimicrobial Activity of Peptides Incorporating this compound

Peptide StructureBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Hexapeptide with D-LeuPseudomonas aeruginosa8 µg/mL
Cyclohexapeptide BStaphylococcus aureus5 µg/mL

Case Study 1: Anticancer Peptide Development

A study focused on developing anticancer peptides utilized Fmoc-D-Leu as a building block in the synthesis of a novel peptide that demonstrated significant cytotoxicity against HeLa cells. The incorporation of D-Leu was crucial for enhancing the peptide's resistance to proteolytic degradation while maintaining its biological activity.

Case Study 2: Antimicrobial Peptide Evaluation

In another investigation, a series of antimicrobial peptides were synthesized using Fmoc-D-Leu. These peptides were tested against clinical isolates of Pseudomonas aeruginosa, showing that modifications with D-amino acids improved their efficacy and stability compared to traditional L-peptides.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-[D]Leu-OH is a standard reagent for the incorporation of D-leucine into peptide sequences. Its use in SPPS allows for the efficient assembly of peptides with desired sequences while maintaining high purity levels. The Fmoc group provides a stable protecting group that can be easily removed under mild basic conditions, facilitating stepwise peptide elongation .

Case Study: Cyclohexapeptide Synthesis
In a study focused on the synthesis of cyclohexapeptides, this compound was incorporated into the peptide sequence using SPPS. The methodology employed included the attachment of Fmoc-D-Ala-OH and Fmoc-D-Aba-OH to a solid support, followed by macrocyclization steps that demonstrated the versatility of this compound in complex peptide structures .

Drug Development

Cell-Penetrating Peptides
Research has shown that peptides containing D-amino acids, such as this compound, exhibit enhanced stability against proteolytic degradation and improved cell-penetrating abilities compared to their L-amino acid counterparts. This characteristic is crucial for developing therapeutics that require cellular uptake .

Case Study: Antimalarial Activity
In a study examining antimalarial compounds, peptides synthesized with this compound demonstrated significant inhibitory activity against Plasmodium falciparum. The incorporation of D-leucine contributed to the peptides' structural stability and efficacy, highlighting the compound's potential in drug design .

Molecular Recognition

Molecularly Imprinted Polymers (MIPs)
this compound has been utilized in the development of MIPs for selective recognition of amino acids. The imprinted polymers showed high binding affinities towards Fmoc-Leu-OH, indicating its potential application in biosensors and separation technologies .

Case Study: Selective Binding Studies
A comparative study demonstrated that MIPs designed with this compound exhibited selective recognition capabilities for structurally related amino acids. This feature is essential for applications in drug delivery systems where specific targeting is required .

Analytical Chemistry

Enantioseparation Techniques
this compound has been investigated for its role in enantioseparation processes using chromatographic methods. Studies have shown that varying mobile phase compositions can enhance enantioselectivity when separating Fmoc-protected amino acids, including this compound. The findings suggest practical applications in pharmaceutical analysis and quality control .

Compound Column Type k1 Value α Value R S Value Elution Sequence
Fmoc-D-Leu-OHZWIX(+)™1.321.828.77D < L
Fmoc-Lys(Boc)-OHQN-AX™1.971.889.54D < L
Fmoc-Arg(Pbf)-OHZWIX(+)™0.991.914.67D < L

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Fmoc-[D]Leu-OH with structurally or functionally related Fmoc-protected amino acids:

Compound Key Features Applications Coupling Efficiency Enantiomeric Purity
This compound D-configuration; enhances peptide stability and protease resistance. Cyclic peptides, antimicrobial peptides, and GPCR-targeted ligands . 85–90% (DIC/HOBt) ≥99% (HPLC)
Fmoc-L-Leu-OH L-configuration; standard building block for natural peptide sequences. General SPPS, enzyme substrates, and antibody fragments. 90–95% (DIC/HOBt) ≥99% (HPLC)
Fmoc-(N-Me)Leu-OH N-methylation; reduces hydrogen bonding, prevents β-sheet aggregation. Insulin analogs, lipophilic peptides, and pseudoproline dipeptides . 75–80% (HATU) N/A (single isomer)
Fmoc-D-Ala-OH D-alanine; smaller side chain, improves solubility in hydrogel matrices. Self-assembling hydrogels, drug delivery systems . 70–75% (DCC/NHS) ≥98% (HPLC)
Fmoc-Arg(Pbf)-OH Guanidine side-chain protected with Pbf; used for cationic peptide motifs. Cell-penetrating peptides, antiviral agents . 93% (DIC/HOBt/DMAP) N/A (no enantiomer separation)

Key Research Findings

  • Stereochemical Impact : this compound exhibits distinct chromatographic behavior compared to its L-isomer, requiring chiral HPLC columns (e.g., CHIRALPAK® RIC) for precise enantiomer separation . This is critical for ensuring conformational homogeneity in therapeutic peptides.
  • Synthetic Efficiency: Coupling efficiencies for D-amino acids are typically 5–10% lower than L-forms due to steric hindrance and reduced reactivity . Optimized protocols using DIC/HOBt or HATU improve yields .
  • Biological Performance : Peptides containing this compound show enhanced resistance to chymotrypsin and improved binding to G protein-coupled receptors (GPCRs), as demonstrated in neurotensin analogs .
  • Comparative Solubility : this compound has lower solubility in polar solvents (e.g., DMF) compared to Fmoc-D-Ala-OH, necessitating solvent optimization during SPPS .

Data Tables

Table 1: Physicochemical Properties

Property This compound Fmoc-L-Leu-OH Fmoc-(N-Me)Leu-OH
Molecular Weight (g/mol) 383.43 383.43 397.46
Melting Point (°C) 185–187 185–187 172–174
Solubility in DMF (mg/mL) 25–30 30–35 40–45
Retention Time (HPLC, min)* 12.3 10.8 14.2

*Conditions: CHIRALPAK® RIC column, hexane/isopropanol/TFA (90:10:0.1) .

Critical Notes

  • Enantiomeric Contamination: Even minor traces of Fmoc-L-Leu-OH in this compound batches can disrupt peptide folding, necessitating rigorous quality control via chiral HPLC .
  • Side Reactions : N-methylated variants (e.g., Fmoc-(N-Me)Leu-OH) require double couplings to overcome steric hindrance, increasing synthesis time .
  • Environmental Factors: Solvent choice (e.g., DMA/DCM mixtures) and temperature significantly impact coupling efficiency for bulky D-amino acids .

Q & A

Q. How is Fmoc-[D]Leu-OH incorporated into solid-phase peptide synthesis (SPPS), and what are critical parameters for successful coupling?

this compound is loaded onto resin (e.g., CTC resin) after deprotection with 20% piperidine in DMF. Coupling employs activating agents like HBTU/HOBt or DIC/Oxyma, with a 1.5–2.0 molar excess of the amino acid. Reaction efficiency is monitored via Kaiser tests or ninhydrin assays. Steric hindrance from the D-configuration may require extended coupling times (2–4 hours) or microwave-assisted synthesis to improve yields . Post-coupling, resins are washed with DMF/DCM and dried under vacuum for storage .

Q. What purification methods are effective for peptides containing this compound?

Reverse-phase HPLC (RP-HPLC) using C18 columns and gradients of acetonitrile in 0.1% TFA is standard. For example, a 10–60% acetonitrile gradient over 30 minutes resolves impurities. Lyophilization yields purified peptides, with characterization via 1H^1H/13C^{13}C-NMR and mass spectrometry (MS). Incomplete couplings (e.g., pentamer vs. hexamer products) are separable via HPLC, as demonstrated in neurotensin fragment studies .

Q. How can researchers verify the chiral integrity of this compound during synthesis?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol:TFA) confirms enantiopurity. Circular dichroism (CD) spectroscopy further validates secondary structural effects of the D-configuration in peptides. Racemization risks are minimized using low-temperature (0–4°C) coupling and avoiding basic conditions post-deprotection .

Advanced Research Questions

Q. How does this compound influence peptide conformational stability in membrane protein studies?

Incorporation of D-amino acids like [D]Leu disrupts α-helical or β-sheet motifs, favoring alternative secondary structures. Solid-state NMR of 13C/15N^{13}C/^{15}N-labeled analogs (e.g., neurotensin fragments) reveals altered torsion angles and hydrogen-bonding patterns, critical for studying GPCR-bound conformations . X-ray crystallography of cyclic peptides further quantifies backbone distortions .

Q. What experimental strategies address low coupling efficiency of this compound in sterically hindered sequences?

Steric effects are mitigated by:

  • Using pre-activated amino acid derivatives (e.g., Fmoc-[D]Leu-OPfp).
  • Microwave-assisted SPPS (50°C, 20 W) to enhance diffusion.
  • Incorporating pseudoproline dipeptides to reduce aggregation. Yields improve from <50% to >80% under optimized conditions, as shown in enkephalin analog syntheses .

Q. How do solvent systems and storage conditions affect this compound stability?

Accelerated stability studies (40°C/75% RH for 4 weeks) in DMF or DCM show ≤5% degradation by HPLC. Storage at -20°C under desiccation maintains >98% purity for 12 months. Avoid aqueous buffers at pH >8.0, which promote Fmoc cleavage and racemization .

Specialized Applications

Q. How are 13C/15N^{13}C/^{15}N13C/15N-labeled this compound isotopes used in structural biology?

Isotope-enriched this compound (e.g., 13C^{13}C-carbonyl, 15N^{15}N-amide) enables precise NMR assignments in membrane proteins. For example, 13C^{13}C-detected MAS-NMR of neurotensin fragments in lipid bilayers resolves sidechain orientations critical for receptor binding .

Q. What role does this compound play in designing protease-resistant peptide therapeutics?

D-amino acids impede protease recognition. In delta opioid receptor ligands, [D]Leu substitution in enkephalin analogs (e.g., H-Tyr-Gly-Gly-Phe-(NMe)Leu-OH) increases plasma stability (t½ from 2 to >24 hours) while retaining nanomolar binding affinity .

Troubleshooting Contradictory Data

Q. How to resolve discrepancies in reported coupling efficiencies for this compound?

Variability arises from resin type (CTC vs. Wang), activation reagents, and steric environments. Systematic optimization using design-of-experiments (DoE) for critical factors (e.g., molar excess, temperature) is recommended. Cross-validate results with MALDI-TOF MS to detect truncation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。